2-(4-(1,1,1-Trifluoropropan-2-yl)phenyl)acetic acid is an organic compound with the molecular formula . This compound features a trifluoropropyl group attached to a phenyl ring, which is further linked to an acetic acid moiety. The presence of the trifluoropropyl group imparts unique chemical properties, making it of interest in various scientific research fields, particularly in medicinal chemistry and materials science .
This compound is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH). It also falls under the category of fluorinated compounds, which are known for their diverse applications in pharmaceuticals and agrochemicals due to enhanced stability and lipophilicity.
The synthesis of 2-(4-(1,1,1-Trifluoropropan-2-yl)phenyl)acetic acid typically involves several key steps:
The molecular structure of 2-(4-(1,1,1-Trifluoropropan-2-yl)phenyl)acetic acid can be described as follows:
The structure features a phenyl ring substituted at one position by a trifluoropropan-2-yl group and at another position by a carboxylic acid group. The trifluoropropyl group enhances the lipophilicity of the molecule while potentially affecting its biological activity due to steric and electronic effects.
The compound can participate in various chemical reactions typical for carboxylic acids and fluorinated compounds:
These reactions are influenced by the unique electronic properties imparted by the trifluoropropyl substituent .
The mechanism of action for 2-(4-(1,1,1-Trifluoropropan-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets within biological systems:
Property | Value |
---|---|
Molecular Weight | : 232.20 g/mol |
Boiling Point | Not available |
Solubility | Soluble in organic solvents |
Appearance | White crystalline solid |
These properties indicate that 2-(4-(1,1,1-Trifluoropropan-2-yl)phenyl)acetic acid is likely to exhibit good solubility in organic solvents while being less soluble in water due to its hydrophobic characteristics from the trifluoropropyl group .
This compound has several scientific applications:
This methodology leverages carbonyl condensation followed by decarboxylative defunctionalization to construct the acetic acid side chain. Industrially, 1,2,4,5-tetrafluorobenzene undergoes nucleophilic aromatic substitution with alkyl cyanoacetates (e.g., ethyl cyanoacetate) under basic conditions. This reaction proceeds via a Knoevenagel-type condensation to yield 2-cyano-2-(2,4,5-trifluorophenyl)acetate intermediates. Subsequent hydrolysis of the nitrile and ester functions generates the corresponding diacid, which undergoes thermal or acid-catalyzed decarboxylation to furnish 2,4,5-trifluorophenylacetic acid. This intermediate serves as a precursor for further functionalization to install the 1,1,1-trifluoropropan-2-yl group [7].
An optimized industrial variant employs tert-butyl cyanoacetate to enhance atom economy. Hydrolysis uses 5–10% potassium hydroxide at 80–90°C for 4 hours, achieving 92–95% conversion. Decarboxylation occurs in situ using hydrochloric acid at reflux, yielding 2,4,5-trifluorophenylacetic acid at >90% purity. Key advantages include avoidance of heavy metal catalysts and cryogenic conditions, making it suitable for kilogram-scale production [7].
Table 1: Comparative Decarboxylation Conditions for Phenylacetic Acid Synthesis
Decarboxylation Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
Hydrochloric acid (6N) | 110 | 3 | 92 | >90 |
p-Toluenesulfonic acid | 130 | 5 | 85 | 87 |
Copper(II) chloride | 160 | 2 | 88 | 91 |
The Balz-Schiemann reaction remains pivotal for introducing fluorine atoms into the phenyl ring. 4-Amino-2,5-difluorophenylacetic acid is diazotized using sodium nitrite in hydrofluoric acid or tetrafluoroboric acid at –5°C to 0°C. Thermal decomposition of the isolated aryl diazonium tetrafluoroborate salt at 120–130°C provides 2,4,5-trifluorophenylacetic acid. This method achieves 75–80% yield but requires stringent safety protocols due to hazardous diazonium intermediates [1] [7].
Modern adaptations employ continuous flow reactors to enhance safety and efficiency. Diazotization in microchannels at 0°C with residence times under 2 minutes minimizes decomposition, followed by inline fluorination at 130°C. This suppresses side product formation (e.g., phenols or biaryls), improving yield to 85% with a space-time yield of 1.2 kg·L⁻¹·h⁻¹. The method is particularly advantageous for synthesizing fluorinated building blocks for downstream functionalization [1] [3].
Catalytic hydrogenation installs the chiral 1,1,1-trifluoropropan-2-yl moiety via asymmetric reduction. 2-(4-(1,1,1-Trifluoroacetyl)phenyl)acetic acid undergoes enantioselective hydrogenation using ruthenium-(S)-BINAP catalysts in methanol at 50°C and 50 bar hydrogen pressure. This affords the (S)-alcohol derivative with 90–95% enantiomeric excess (ee), though catalyst loading (0.5–1 mol%) and high-pressure equipment increase costs [1] [3].
Transfer hydrogenation offers a practical alternative using ammonium formate and palladium on carbon (5 wt%) in isopropanol at 80°C. This method achieves complete conversion in 6 hours with 85% ee when chirally modified. For industrial scale, Raney nickel with chiral ligands in aqueous ethanol provides 80% yield and 88% ee at lower catalyst costs. These approaches are critical for synthesizing enantiomerically pure intermediates for APIs targeting PPAR receptors or antidiabetic agents [1] [3] [10].
Microreactors enhance heat/mass transfer and reaction control in hazardous fluorination steps. Diazotization-fluorination of 4-amino-3-fluorophenylacetic acid derivatives in silicon carbide microchannels (0.5 mm diameter) achieves 95% conversion with a 10-second residence time at 130°C. This reduces solvent usage by 70% compared to batch processes and eliminates exothermic risks [3].
For nucleophilic fluorination, continuous flow systems using tetramethylammonium fluoride in dimethyl sulfoxide enable aromatic substitution at 180°C. Productivity reaches 5 kg·day⁻¹ using a multistep platform integrating diazotization, fluorination, and hydrogenation modules. This setup minimizes intermediate isolation and reduces waste generation by 40% [3].
A techno-economic assessment reveals significant cost drivers:
Table 2: Cost Analysis of Industrial Synthetic Routes (per 100 kg Batch)
Cost Factor | Route A ($) | Route B ($) | Route C ($) |
---|---|---|---|
Raw Materials | 18,000 | 12,500 | 31,000 |
Catalyst/Special Reagents | 14,200 | 2,800 | 22,500 |
Energy/Utilities | 5,500 | 3,200 | 8,000 |
Waste Treatment | 7,000 | 4,000 | 12,000 |
Total | 44,700 | 22,500 | 73,500 |
Route B demonstrates superior cost efficiency due to inexpensive cyanide sources and minimal metal usage, making it preferred for multi-ton manufacturing [7].
End-to-end continuous processing enhances productivity for active pharmaceutical ingredient applications. A validated platform integrates:
This system achieves 85% overall yield with >99.5% purity, reducing processing time from 72 hours (batch) to 8 hours. Real-time analytics via inline Fourier-transform infrared spectroscopy and high-performance liquid chromatography enable automated control of critical quality attributes, ensuring consistent enantiopurity for chiral intermediates [3].
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